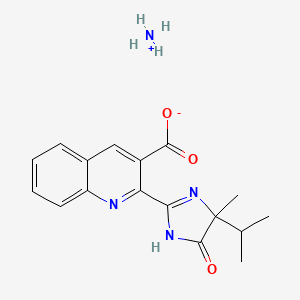

Imazaquin ammonium

Vue d'ensemble

Description

Imazaquin ammonium is a racemic mixture of imazaquin, an imidazolinone herbicide. It is widely used to control a broad spectrum of weed species, including both annual and perennial weeds. This compound is particularly effective in agricultural settings, especially for crops like soybeans. The compound is known for its ability to inhibit acetohydroxy acid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imazaquin ammonium involves the reaction of 3-quinolinecarboxylic acid with an imidazolinone derivative. The process typically includes the following steps:

Formation of Imidazolinone Core: The imidazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling with Quinoline Derivative: The imidazolinone core is then coupled with a quinoline derivative under acidic or basic conditions to form imazaquin.

Formation of Ammonium Salt: Finally, imazaquin is reacted with ammonium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large reactors are used to carry out the cyclization and coupling reactions.

Purification: The crude product is purified using techniques such as crystallization and chromatography.

Formulation: The purified imazaquin is then formulated into its ammonium salt form for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions

Imazaquin ammonium undergoes several types of chemical reactions, including:

Oxidation: Imazaquin can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can convert imazaquin into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions

Major Products

Oxidation Products: Quinoline-3-carboxylic acid derivatives.

Reduction Products: Amine derivatives of imazaquin.

Substitution Products: Various substituted quinoline derivatives

Applications De Recherche Scientifique

Imazaquin ammonium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying imidazolinone herbicides and their interactions with various reagents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals targeting similar pathways in humans.

Industry: Widely used in agriculture for weed control, contributing to increased crop yields and reduced labor costs

Mécanisme D'action

Imazaquin ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxy acid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. By inhibiting AHAS, this compound disrupts protein synthesis in plants, leading to their death. The molecular targets include the active site of AHAS, where imazaquin binds and prevents the enzyme from catalyzing its normal reactions .

Comparaison Avec Des Composés Similaires

Imazaquin ammonium belongs to the imidazolinone class of herbicides, which includes other compounds such as:

- Imazapyr

- Imazapic

- Imazethapyr

- Imazamox

- Imazamethabenz-methyl

Uniqueness

This compound is unique due to its specific binding affinity for AHAS and its effectiveness against a broad spectrum of weed species. Compared to other imidazolinone herbicides, imazaquin has a distinct quinoline ring structure that contributes to its unique chemical properties and herbicidal activity .

Activité Biologique

Imazaquin ammonium is a chiral herbicide belonging to the imidazolinone class, primarily utilized for its herbicidal properties. This compound demonstrates significant biological activity through its mechanism of action, which involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway for branched-chain amino acids such as leucine, isoleucine, and valine. The following sections provide an in-depth analysis of its biological activity, including toxicity studies, environmental impact, and case studies.

This compound acts as a selective herbicide by targeting the AHAS enzyme. The inhibition of this enzyme disrupts the synthesis of essential amino acids, leading to plant growth inhibition and eventual death. The compound exists as a racemic mixture of two enantiomers: R-imazaquin and S-imazaquin. Research indicates that the R-enantiomer exhibits significantly higher herbicidal activity—up to eight times greater than that of the S-enantiomer .

Toxicity Studies

Toxicological assessments of this compound have revealed a low acute toxicity profile. Key findings from various studies include:

- Acute Toxicity : In oral toxicity studies on Wistar rats and ICR mice, symptoms such as decreased motor activity and salivation were observed at high doses. However, these symptoms resolved within a few hours .

- Subchronic Toxicity : A 13-week feeding study in Sprague-Dawley rats showed no significant pathological changes at doses up to 10,000 ppm. Mild increases in organ weights were noted but were not deemed toxicologically significant .

- Genotoxicity : Imazaquin was found to be non-mutagenic and non-clastogenic in several assays, indicating no potential for genetic damage .

Environmental Fate and Ecotoxicology

This compound is characterized by its high mobility in soils, which raises concerns about its environmental persistence and potential leaching into water sources. Studies have shown that both enantiomers are persistent in soil; however, formulations enriched with R-imazaquin lead to lower leachate concentrations compared to racemic mixtures .

The following table summarizes key environmental properties:

| Property | Value |

|---|---|

| Partition Coefficient (Log P) | 2.2 |

| Soil Half-life | 30-90 days |

| Water Solubility | Highly soluble |

| Toxicity to Aquatic Life | Low (LC50 > 100 mg/L) |

Case Studies

Several case studies highlight the practical application and biological implications of this compound:

- Field Trials : In agricultural settings, imazaquin has been used effectively against various broadleaf weeds in crops like soybeans and sunflowers. Field trials demonstrated that R-imazaquin formulations could reduce herbicide application rates while maintaining efficacy .

- Soil Interaction Studies : Research involving clay-based formulations showed that imazaquin's degradation was significantly enhanced when adsorbed to hydrotalcite clay. This modification improved the controlled release of the herbicide, thereby reducing environmental impact while maintaining weed control effectiveness .

- Human Health Risk Assessment : Comprehensive risk assessments indicate that imazaquin poses minimal risk to human health when used according to established guidelines. The compound has been classified as having a wide safety margin for humans based on its low toxicity profile .

Propriétés

IUPAC Name |

azane;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBCNMFKFZIXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-37-7 (Parent) | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-47-9 | |

| Record name | Imazaquin ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ammonium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.